1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-7-6-12-24-13-18(22-19(14)24)16-10-4-5-11-17(16)23-20(25)21-15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9H2,1H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTUPVZBHQATEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and various aldehydes or ketones . The cyclopentyl group can be introduced via alkylation reactions, and the phenylurea moiety is usually formed through the reaction of an isocyanate with an amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antiproliferative Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of urea can induce apoptosis in cancer cells by arresting the cell cycle at specific phases. The compound's ability to target serine/threonine kinases such as cyclin-dependent kinase 4 and cyclin-dependent kinase 6 is particularly noteworthy, as these kinases are crucial for cell cycle regulation and are often dysregulated in cancerous cells .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating urea derivatives demonstrated that compounds similar to 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea exhibited significant cytotoxicity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. The most active compounds showed IC50 values lower than those of established chemotherapeutic agents, indicating a potential for enhanced efficacy .
- Mechanisms of Action : Further investigations into the mechanisms revealed that these compounds could induce apoptosis through the intrinsic pathway, characterized by mitochondrial membrane permeabilization and subsequent activation of caspases. Additionally, flow cytometry analyses indicated that these compounds could effectively halt cell cycle progression at the G1 phase, thereby preventing further proliferation .
Therapeutic Implications
The therapeutic implications of this compound extend beyond oncology. The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit cell cycle progression suggests potential applications in chemoprevention strategies for at-risk populations .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Known for its α-glucosidase inhibitory activity.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Used in the treatment of various diseases, including cancer and cardiovascular diseases.
Uniqueness
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyclopentyl group and an imidazo[1,2-a]pyridine moiety, which are critical for its biological function.
This compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. IDO1 is a significant target in cancer immunotherapy as it plays a role in immune evasion by tumors.
Inhibition of IDO1
Research indicates that compounds with similar structures to this compound exhibit selective inhibition of IDO1 without affecting tryptophan 2,3-dioxygenase (TDO), suggesting a targeted therapeutic approach with potentially fewer side effects .
In Vitro Studies
In vitro assays have demonstrated that derivatives similar to this compound show varying degrees of IDO1 inhibitory activity. For instance, certain modifications to the urea moiety significantly enhance potency. The presence of electron-withdrawing groups on the phenyl ring has been associated with increased binding affinity and inhibitory activity .
In Vivo Efficacy
In vivo studies using mouse models have shown that compounds structurally related to this compound can effectively reduce tumor growth by modulating immune responses. For example, one study reported that a lead compound from this series significantly inhibited tumor progression in C57BL/6 mice through IDO1 inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Phenyl Ring Modifications : Substituents at the para-position enhance IDO1 inhibition while substitutions at ortho or meta positions diminish activity.
- Urea Moiety : The proximal NH group is crucial for maintaining inhibitory activity against IDO1 .
| Modification Type | Effect on Activity |
|---|---|
| Para-substitution on phenyl ring | Increased IDO1 inhibition |
| Ortho/meta substitution | Decreased activity |
| Replacement of proximal NH | Loss of potency |
Case Studies
Several studies have explored the biological activity of phenyl urea derivatives:
- Study on IDO1 Inhibitors : A series of phenyl urea derivatives were synthesized and evaluated for their ability to inhibit IDO1. Among them, compounds with specific substitutions showed significantly improved inhibitory effects compared to controls .
- Tumor Growth Inhibition : In a preclinical model, a selected derivative demonstrated potent anti-tumor activity by effectively inhibiting IDO1 and enhancing T-cell responses against tumors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between cyclopentyl isocyanate and an imidazo[1,2-a]pyridine-containing intermediate. Key intermediates (e.g., 2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline) can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Purification steps often employ column chromatography, followed by characterization using -NMR, -NMR, and LC-MS to confirm structural integrity . For example, highlights hydrolysis and cyclization steps under controlled pH and temperature to stabilize reactive intermediates.
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry. Stability studies involve incubating the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products. Thermal stability is evaluated using differential scanning calorimetry (DSC). and emphasize -NMR peak integration and HRMS for quantitative purity validation .
Q. What in vitro assays are suitable for initial target identification?
- Methodological Answer : High-throughput screening (HTS) using luciferase-based reporter gene assays (e.g., Shh-Light II for Hedgehog pathway targets) is effective. utilized a "focused diversity" library screen with alkaline phosphatase (AP) readouts to identify SMO inhibitors. Dose-response curves (IC) and counter-screens against off-target kinases (e.g., EGFR, VEGFR) are critical to confirm specificity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in observed activity across cell lines?
- Methodological Answer : Discrepancies in potency (e.g., nM vs. µM IC) may arise from differential expression of target proteins or metabolic instability. Use siRNA knockdown or CRISPR-Cas9 to validate target dependency. For instance, noted transient tumor growth inhibition in SUIT-2 xenografts but not in PC-3 cells, suggesting stromal Gli1 modulation. Pharmacokinetic profiling (plasma/tissue concentration ratios) and metabolite identification via LC-MS/MS can clarify bioavailability issues .
Q. What strategies improve selectivity for 8-methylimidazo[1,2-a]pyridine derivatives against off-target kinases?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by crystallography (e.g., ORTEP-III for electron density maps) can optimize steric and electronic interactions. highlights substituent modifications at the 3- and 6-positions of the imidazo[1,2-a]pyridine core to enhance affinity. Competitive binding assays (SPR or ITC) with ATP-binding domain mutants (e.g., SMO D473H) further refine selectivity .
Q. How can in vivo efficacy be correlated with target engagement in xenograft models?
- Methodological Answer : Use orthotopic or patient-derived xenografts (PDX) with biomarker analysis (e.g., Gli1 mRNA reduction in stromal cells). employed SUIT-2 xenografts and quantified tumor volume regression alongside stromal Gli1 suppression via qPCR. Pharmacodynamic markers (e.g., phospho-SMO levels) should be validated using immunohistochemistry (IHC) .
Q. What analytical methods address discrepancies in solubility and bioavailability predictions?
- Methodological Answer : Experimental solubility (shake-flask method in PBS/DMSO) often diverges from computational predictions (e.g., LogP calculations). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For bioavailability, compare C and AUC values from pharmacokinetic studies with in vitro Caco-2 permeability assays. and suggest acrylate-based fluorophores (e.g., IPPA) for real-time tracking of compound distribution in zebrafish models .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze conflicting cytotoxicity data across independent studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, adjusting for variables like cell passage number and assay conditions (e.g., SRB vs. MTT). recommends using standardized reference drugs (e.g., adriamycin) to normalize IC values. Principal component analysis (PCA) can identify outliers due to batch effects .
Q. What protocols ensure reproducibility in synthesizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Detailed reaction condition logs (temperature, catalyst loading, solvent purity) are essential. and emphasize strict control of NaOH concentration (2 N) and reflux time (3 hours) during hydrolysis. Share raw NMR spectra and chromatograms in supplementary data to validate synthetic reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
